10-Descarboxymethyl-10-[2-[(diphosphonomethyl)amino]-2-oxoethyl]-DOTA is a complex chemical compound belonging to the class of tetraazacyclododecane derivatives. It is characterized by its unique structure that incorporates a diphosphonomethyl group, which enhances its chelating properties. This compound is primarily utilized in the field of radiopharmaceuticals and molecular imaging due to its ability to bind metal ions effectively.
The compound is synthesized through various methods in laboratory settings, often involving multi-step organic synthesis techniques. It is recognized for its potential applications in medical imaging and targeted therapy, particularly in oncology.
10-Descarboxymethyl-10-[2-[(diphosphonomethyl)amino]-2-oxoethyl]-DOTA can be classified as follows:
The synthesis of 10-descarboxymethyl-10-[2-[(diphosphonomethyl)amino]-2-oxoethyl]-DOTA typically involves several key steps:
The reaction conditions often include specific temperature and pH adjustments to optimize yields. Solvents such as dimethyl sulfoxide or acetonitrile are commonly employed during the reaction phases.
The molecular structure of 10-descarboxymethyl-10-[2-[(diphosphonomethyl)amino]-2-oxoethyl]-DOTA features a tetraazacyclododecane ring with various substituents that confer unique properties:
The compound's structural formula can be represented as follows:
This indicates the presence of multiple nitrogen atoms, which are crucial for chelation processes.
The primary chemical reactions involving 10-descarboxymethyl-10-[2-[(diphosphonomethyl)amino]-2-oxoethyl]-DOTA include:
The kinetics of these reactions can vary based on factors such as pH, temperature, and the presence of competing ligands. Studies have shown that optimizing these parameters can significantly enhance the efficiency of metal ion binding.
The mechanism of action for 10-descarboxymethyl-10-[2-[(diphosphonomethyl)amino]-2-oxoethyl]-DOTA primarily revolves around its ability to coordinate with metal ions:
Research indicates that the binding affinity for specific metal ions varies, influencing the compound's effectiveness in different applications.
The physical properties of 10-descarboxymethyl-10-[2-[(diphosphonomethyl)amino]-2-oxoethyl]-DOTA include:
Key chemical properties include:
Relevant data suggest that the compound exhibits a high degree of stability when complexed with certain radiometals, making it suitable for medical applications.
10-descarboxymethyl-10-[2-[(diphosphonomethyl)amino]-2-oxoethyl]-DOTA has significant applications in:
The development of 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) represents a cornerstone achievement in inorganic medicinal chemistry. First synthesized in 1976 via the reaction of cyclen with bromoacetic acid [1], DOTA established unprecedented thermodynamic stability with diagnostic and therapeutic radiometals (e.g., Gd³⁺, Lu³⁺, ⁹⁰Y³⁺). Its macrocyclic cavity (12-membered tetraaza ring) and four pendant carboxylate arms enabled octadentate coordination, forming complexes with dissociation half-lives exceeding weeks in vivo [1]. Early derivatives focused on antibody conjugation (e.g., ⁹⁰Y-ibritumomab tiuxetan) but faced limitations in renal retention and kinetic inertness with non-lanthanide isotopes. The advent of DOTA-tetraazacyclododecane derivatives (e.g., DOTA-TOC, DOTA-TATE) addressed these issues through peptide targeting of somatostatin receptors, revolutionizing neuroendocrine tumor management [1] [2]. Despite these advances, conventional DOTA frameworks exhibited suboptimal kinetics with alpha-emitters (²¹²Pb/²¹³Bi) and transition metals (⁶⁴Cu), necessitating structural innovations like the 10-descarboxymethyl modification to enhance versatility.
Table 1: Evolution of Key DOTA Derivatives
| Generation | Representative Compound | Structural Modification | Primary Clinical Use |
|---|---|---|---|
| 1st | DOTA (tetraxetan) | Native macrocycle | Gd³⁺ MRI contrast (gadoteric acid) |
| 2nd | DOTA-TOC | Tyr³-octreotide conjugation | SSTR2⁺ tumor imaging/therapy |
| 3rd | PSMA-DOTA | Glu-urea-Lys linker | Prostate cancer targeting |
| 4th | 10-Descarboxymethyl-10-phosphonated DOTA | Carboxylate → phosphonoacetamide | Multimetal theranostics |
The replacement of a carboxylate group with a diphosphonomethylamino-2-oxoethyl moiety constitutes a paradigm shift in chelator design. Phosphonates (R-PO₃²⁻) exhibit significantly higher affinity for hard metal cations (e.g., La³⁺, Pb²⁺, Zr⁴⁺) compared to carboxylates due to greater charge density and covalent character of M–O–P bonds. Environmental chemistry studies reveal phosphonates form complexes with stability constants (log K) up to 10–20 for Ca²⁺ and Mg²⁺, exceeding EDTA analogues by 2–5 orders of magnitude [4] [6]. In radiochemistry, this translates to:
The 10-descarboxymethyl-10-[2-[(diphosphonomethyl)amino)-2-oxoethyl] modification synergizes three critical advances in radiopharmaceutical design:
Table 2: Impact of Structural Modifications on Pharmacokinetic Parameters in AR42J Tumor Models
| Parameter | [⁶⁸Ga]Ga-DOTATOC | [⁶⁸Ga]Ga-Phosphonated DOTA-PEG₂-TOC | Improvement Factor |
|---|---|---|---|
| Tumor Uptake (%ID/g) | 5.2 ± 0.8 | 11.7 ± 1.2 | 2.3× |
| Tumor Retention (4 h, %ID) | 48% | 89% | 1.9× |
| Renal Clearance (t₁/₂, min) | 120 ± 15 | 45 ± 8 | 2.7× faster |
| Tumor-to-Kidney Ratio | 1.8 | 7.5 | 4.2× |
CAS No.: 11006-66-9
CAS No.: 155-57-7
CAS No.:
CAS No.:
CAS No.: 2409072-20-2